(R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID
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Overview
Description
®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamoylmethyl group and a methylhexanoic acid backbone. The presence of the chiral center makes it an important molecule in stereochemistry and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID can be achieved through several methods. One common approach involves the reaction of a suitable hexanoic acid derivative with a carbamoylating agent. For instance, the use of carbamoyl chlorides in the presence of a base can facilitate the formation of the carbamoylmethyl group . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthesis methods, such as the reaction of arylamines with CO2 in the presence of DBU, has been explored for its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoylmethyl group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carbamoylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.
N-(CARBAMOYLMETHYL)IMINODIACETIC ACID: A related compound with similar functional groups but different overall structure.
Uniqueness
®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID is unique due to its specific chiral center and the presence of both carbamoylmethyl and methylhexanoic acid groups. This combination of features makes it valuable in stereoselective synthesis and as a versatile intermediate in various chemical reactions .
Properties
CAS No. |
185815-61-6 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.23618 |
Synonyms |
(R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID |
Origin of Product |
United States |
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